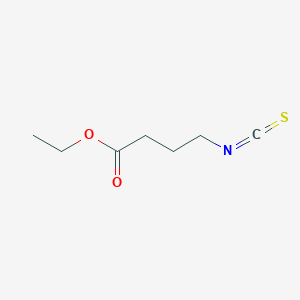

Ethyl 4-isothiocyanatobutanoate

Description

Significance of the Isothiocyanate Class in Chemical Biology and Medicinal Chemistry

Isothiocyanates (ITCs) represent a significant class of compounds in the fields of chemical biology and medicinal chemistry. nih.govrsc.org Naturally occurring ITCs are often derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli and cabbage. foodandnutritionjournal.orgmdpi.com

The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles such as the thiol groups of cysteine residues in proteins. mdpi.commostwiedzy.pl This reactivity allows ITCs to covalently modify proteins, a property that is harnessed in chemical biology for applications like protein tagging. foodandnutritionjournal.org

In medicinal chemistry, ITCs have been extensively investigated for their potential therapeutic properties. Numerous studies have highlighted their anti-inflammatory, antimicrobial, and neuroprotective activities. foodandnutritionjournal.orgmdpi.com The anticancer potential of isothiocyanates has been a major focus of research, with studies demonstrating their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. nih.gov Their mechanism of action often involves the modulation of key cellular signaling pathways, including those related to oxidative stress and inflammation. oregonstate.edu

Historical Perspectives and Evolution of Research on Ethyl 4-isothiocyanatobutanoate

While research on naturally occurring isothiocyanates has a longer history, specific investigations into synthetic analogs like this compound are more recent. The synthesis of isothiocyanates has evolved, with newer methods focusing on the use of elemental sulfur to avoid highly toxic reagents like thiophosgene (B130339). mdpi.com These advancements have made a wider range of isothiocyanate structures, including this compound, more accessible for research purposes.

Early research on synthetic isothiocyanates often centered on their fundamental chemical reactivity and potential as intermediates in organic synthesis. mdpi.com Over time, the focus has expanded to explore their biological activities, driven by the promising results observed with natural isothiocyanates. An immunotoxicity study in male Wistar rats evaluated this compound, referred to as E-4IB, for its effects on the immune system. nih.gov This study represents a specific investigation into the biological profile of this synthetic isothiocyanate.

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound and related compounds is characterized by a multidisciplinary approach. Chemists continue to explore novel and more efficient synthetic routes to access these molecules. rsc.org A significant area of interest lies in their application as covalent probes and warheads for targeting specific amino acid residues in proteins, which is crucial for drug discovery and chemical biology. mdpi.com

Future research will likely focus on several key areas:

Target Identification and Mechanism of Action: Elucidating the specific molecular targets of this compound and the downstream signaling pathways it modulates will be crucial for understanding its biological effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogs will help in identifying the structural features essential for specific biological activities, leading to the design of more potent and selective compounds.

Development as a Research Tool: Further exploration of its utility as a chemical probe to study biological processes, particularly those involving nucleophilic amino acid residues.

The continued investigation of this compound holds promise for advancing our understanding of isothiocyanate chemistry and biology, and may lead to the development of new research tools and therapeutic strategies.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C7H11NO2S | nih.govuni.lu |

| CAS Number | 17126-65-7 | nih.gov |

| Molecular Weight | 173.24 g/mol | nih.gov |

| SMILES | CCOC(=O)CCCN=C=S | nih.govuni.lu |

| InChIKey | FAGABVVHWPYGBK-UHFFFAOYSA-N | nih.govuni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-isothiocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)4-3-5-8-6-11/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGABVVHWPYGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169051 | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-65-7 | |

| Record name | Butanoic acid, 4-isothiocyanato-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isothiocyanatobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17126-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Synthesis Innovations of Ethyl 4 Isothiocyanatobutanoate

Precursor-Based Synthetic Routes

The synthesis of Ethyl 4-isothiocyanatobutanoate can be achieved through several established pathways, each starting from a different class of chemical precursor. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from 4-Aminobutyric Acid and its Derivatives

A primary and direct route to this compound involves its corresponding amino acid ester, ethyl 4-aminobutanoate. This method is part of a broader strategy for preparing ω-carbalkoxyalkyl isothiocyanates from their amino acid ester hydrochloride salts. researchgate.net

The synthesis starts with the hydrochloride salt of ethyl 4-aminobutanoate. This precursor is reacted with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or one of its safer equivalents, in the presence of a base. The base neutralizes the hydrochloride salt, liberating the primary amine, which then readily reacts to form the isothiocyanate functional group. This method provides a straightforward conversion from a readily available amino acid derivative to the target compound.

Conversion of Alkyl Halides with Thiocyanate (B1210189) Salts

An alternative pathway involves the nucleophilic substitution of an alkyl halide with a thiocyanate salt. For the synthesis of this compound, the precursor would be an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. This halide is treated with an alkali metal thiocyanate, like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN).

The reaction typically proceeds via an SN2 mechanism, where the thiocyanate anion (SCN⁻) displaces the halide. While this reaction can efficiently produce alkyl thiocyanates (R-S-C≡N), the formation of the isomeric isothiocyanates (R-N=C=S) is also possible. researchgate.netorganic-chemistry.org The reaction of a primary halide, such as ethyl 4-bromobutanoate, generally favors the formation of the alkyl thiocyanate. However, the use of specific solvents or reaction conditions can promote rearrangement to the more thermodynamically stable isothiocyanate isomer.

Amination and Thiophosgene-Mediated Approaches

The reaction of primary amines with thiophosgene (CSCl₂) is a classic and highly effective method for the direct synthesis of isothiocyanates. nih.gov In this approach, ethyl 4-aminobutanoate serves as the amine precursor. The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or calcium carbonate, to neutralize the hydrogen chloride gas that is liberated during the process.

Despite its efficiency, this method is increasingly being replaced by modern alternatives due to the high toxicity and hazardous nature of thiophosgene. kiku.dk Nevertheless, it remains a benchmark reaction in the synthesis of isothiocyanates for its directness and high conversion rates.

Table 1: Overview of Precursor-Based Synthetic Routes

| Route | Precursor | Key Reagents | Description |

| From Amino Acid Derivative | Ethyl 4-aminobutanoate hydrochloride | Thiocarbonyl transfer agent, Base | Direct conversion of the amino ester to the isothiocyanate. researchgate.net |

| From Alkyl Halide | Ethyl 4-halobutanoate | Alkali thiocyanate (e.g., KSCN) | Nucleophilic substitution that can yield thiocyanate and/or isothiocyanate. researchgate.netorganic-chemistry.org |

| Thiophosgene-Mediated | Ethyl 4-aminobutanoate | Thiophosgene (CSCl₂), Base | A classic, highly efficient but hazardous method for direct conversion of the amine. nih.gov |

Optimized Reaction Conditions and Novel Catalysis

Recent innovations in the synthesis of isothiocyanates have focused on developing safer, more efficient, and environmentally benign procedures. These advancements center on one-pot reactions and the application of novel desulfurating reagents that avoid the use of toxic compounds.

Development of One-Pot, Two-Step Procedures

A significant advance in isothiocyanate synthesis is the development of one-pot, two-step protocols that begin with a primary amine. researchgate.netresearchgate.net This methodology has been successfully applied to produce a wide range of alkyl and aryl isothiocyanates. d-nb.infoorganic-chemistry.orgnih.gov The process involves two sequential reactions carried out in a single reaction vessel without the isolation of intermediates:

Dithiocarbamate (B8719985) Formation: The primary amine (ethyl 4-aminobutanoate) is first reacted with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine) to form an intermediate dithiocarbamate salt in situ. kiku.dknih.gov

Desulfurization: A desulfurating agent is then added to the reaction mixture. This agent promotes the elimination of a sulfur atom from the dithiocarbamate, leading to the formation of the isothiocyanate. d-nb.infoorganic-chemistry.org

This one-pot approach is highly efficient and avoids the handling of toxic thiophosgene, making it a preferred modern method. researchgate.net

Application of Desulfurating Reagents

The success of the one-pot synthesis relies heavily on the choice of the desulfurating agent. Several novel reagents have been developed that offer high yields, mild reaction conditions, and simplified work-up procedures.

DMT/NMM/TsO⁻

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has emerged as a new and highly efficient desulfurating agent for converting dithiocarbamates to isothiocyanates. nih.govnih.gov Syntheses using this reagent are performed as a "one-pot," two-step procedure and can be accelerated using microwave irradiation, often leading to high yields (up to 94%) in very short reaction times. nih.govresearchgate.net The method is suitable for a wide variety of amines, including derivatives of natural and unnatural amino acids, and can proceed with low racemization for chiral compounds. nih.govdntb.gov.ua

Propane Phosphonic Acid Anhydride (T3P®)

Propane Phosphonic Acid Anhydride (T3P®) is another powerful desulfurating agent used in the one-pot synthesis of isothiocyanates. d-nb.infoorganic-chemistry.orgorganic-chemistry.org It is considered a "green" reagent because it is stable, non-toxic, and user-friendly. d-nb.info A key advantage of T3P® is that its by-products are water-soluble, which greatly simplifies the purification of the final isothiocyanate product. d-nb.info The T3P®-mediated protocol provides moderate to high yields (41–94%) for a broad range of amines and is effective for amino acid derivatives, preserving their stereochemical integrity. d-nb.infoorganic-chemistry.orggrafiati.com

Table 2: Comparison of Modern Desulfurating Reagents

| Reagent | Abbreviation | Key Advantages | Typical Conditions | Yields |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | High efficiency, rapid reaction times with microwave assistance, broad substrate scope. nih.govresearchgate.net | One-pot, two-step; often microwave-assisted (e.g., 90 °C, 3 min). nih.govresearchgate.net | Good to excellent (up to 97%). nih.govnih.gov |

| Propane Phosphonic Acid Anhydride | T3P® | "Green" reagent, non-toxic, water-soluble by-products simplify work-up, preserves chirality. d-nb.infoorganic-chemistry.org | One-pot, two-step; mild conditions. d-nb.infoorganic-chemistry.orgorganic-chemistry.org | Moderate to high (41-94%). d-nb.infografiati.com |

Influence of Organic Bases and Solvent Systems on Reaction Efficacy

The synthesis of this compound, typically proceeding from Ethyl 4-aminobutanoate hydrochloride, is significantly influenced by the choice of organic base and solvent system. The reaction generally involves the in situ formation of a dithiocarbamate intermediate from the primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. The selection of base and solvent is critical in optimizing the yield and purity of the final product.

A common approach involves the use of a tertiary amine base to neutralize the hydrochloride salt of the starting material and to facilitate the reaction with a thiocarbonylating agent. While specific data for the synthesis of this compound is not extensively documented in comparative studies, general principles of isothiocyanate synthesis can be applied. For instance, the use of triethylamine (TEA) is conventional. Other organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) could offer advantages in terms of reactivity and solubility.

The solvent system plays a crucial role in the reaction's success. Dichloromethane (DCM) is a frequently used solvent due to its inertness and ability to dissolve both the starting materials and intermediates. However, concerns over its environmental impact have led to the exploration of alternatives. A biphasic system of water and an organic solvent like ethyl acetate (B1210297), in conjunction with a phase transfer catalyst or a water-soluble base, can be an effective and greener alternative. The choice of solvent can also impact the ease of product purification.

To illustrate the potential impact of these parameters, the following hypothetical data table outlines expected trends in reaction efficacy based on general principles of isothiocyanate synthesis.

Table 1: Hypothetical Influence of Organic Base and Solvent on the Synthesis of this compound

| Organic Base | Solvent System | Expected Yield (%) | Expected Reaction Time (h) | Remarks |

|---|---|---|---|---|

| Triethylamine | Dichloromethane | 70-80 | 4-6 | Standard conditions, good solubility of reactants. |

| DIPEA | Dichloromethane | 75-85 | 3-5 | Sterically hindered base can sometimes reduce side reactions. |

| DBU | Acetonitrile | 80-90 | 2-4 | Strong, non-nucleophilic base can accelerate the reaction. |

| Sodium Bicarbonate | Water/Ethyl Acetate | 60-70 | 8-12 | Greener, but potentially slower due to phase transfer limitations. |

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of isothiocyanates to mitigate the use of hazardous reagents and solvents. The traditional use of highly toxic thiophosgene for the conversion of amines to isothiocyanates is being replaced by safer alternatives.

One prominent green approach is the use of carbon disulfide in combination with a mild desulfurizing agent. For instance, a method utilizing sodium persulfate (Na₂S₂Oⱻ) in water has been developed for the synthesis of various isothiocyanates. rsc.org This method avoids the use of volatile organic solvents and employs a readily available and less hazardous oxidant. The reaction requires basic conditions to achieve good chemoselectivity for the isothiocyanate. rsc.org

Another sustainable strategy involves the use of catalytic amounts of a base. A more sustainable synthesis of isothiocyanates has been reported using elemental sulfur and catalytic amounts of an amine base like DBU in greener solvents such as Cyrene™ or γ-butyrolactone (GBL). This method minimizes waste and avoids stoichiometric use of reagents.

Microwave-assisted synthesis represents another green innovation. This technique can significantly reduce reaction times and sometimes improve yields, often using less solvent than conventional heating methods. The application of microwave irradiation to the synthesis of isothiocyanates from amines and carbon disulfide has been shown to be a rapid and efficient method.

Scalability and Industrial Implications of this compound Synthesis

The industrial production of isothiocyanates, including esters like this compound, requires robust, cost-effective, and scalable synthetic methods. The most common industrial route for isothiocyanate synthesis involves the reaction of a primary amine with carbon disulfide, followed by desulfurization.

For large-scale production, one-pot procedures are highly desirable as they reduce operational complexity and cost. A one-pot process for the preparation of a broad range of isothiocyanates from their corresponding primary amines under aqueous conditions has been developed, demonstrating potential for industrial application. A patent for the industrial production of isothiocyanates describes a method using an organic amine and carbon disulfide to prepare a thiocarbamate, which is then desulfurized and purified. rsc.org

The choice of reagents and purification methods is critical for scalability. While laboratory-scale syntheses may rely on chromatography for purification, industrial processes often favor distillation or crystallization to reduce costs and solvent waste. The synthesis of this compound from Ethyl 4-aminobutanoate hydrochloride and a thiocarbonylating agent would likely involve a purification process such as vacuum distillation to obtain the final product of high purity.

Investigative Studies on the Biological Activities and Pharmacological Potential of Ethyl 4 Isothiocyanatobutanoate

Antiproliferative and Anticancer Research

Ethyl 4-isothiocyanatobutanoate (E-4IB) has demonstrated notable potential as an anticancer agent through various in vitro and in vivo studies. This synthetic isothiocyanate has been shown to modulate cell proliferation and induce apoptosis, marking it as a compound of interest for further investigation in cancer therapy.

In Vitro Efficacy in Human Ovarian Carcinoma Cell Lines (e.g., A2780, A2780/CP)

E-4IB has been identified as an effective modulator of cellular proliferation and an inducer of apoptosis in human ovarian carcinoma cell lines. nih.gov Studies on the A2780 cell line, which is sensitive to cisplatin (B142131), and its cisplatin-resistant counterpart, A2780/CP, have revealed the growth-inhibitory effects of E-4IB. nih.govnih.gov The compound's efficacy was evaluated both as a standalone agent and in combination with the conventional chemotherapeutic drug, cisplatin. nih.gov

The interaction between E-4IB and cisplatin has been shown to be synergistic, meaning their combined effect is greater than the sum of their individual effects. nih.govnih.gov This synergy was observed in both the parental A2780 cell line and, to a lesser extent, in the resistant A2780/CP subline. nih.gov The synergistic effect is linked to increased intracellular platinum accumulation, depletion of glutathione (B108866) levels, and dissipation of the mitochondrial membrane potential. nih.govnih.gov These cellular events are accompanied by the cleavage of poly (ADP-ribosyl) polymerase, stimulation of caspase-3 activity, and alterations in the expression of various proteins involved in cell cycle regulation and apoptosis. nih.gov

Table 1: In Vitro Efficacy of this compound in Ovarian Carcinoma Cell Lines

| Cell Line | Compound/Treatment | Key Findings | Reference |

|---|---|---|---|

| A2780 (cisplatin-sensitive) | E-4IB | Modulates cellular proliferation and induces apoptosis. | nih.gov |

| A2780/CP (cisplatin-resistant) | E-4IB | Exhibits growth-inhibitory effects. | nih.gov |

| A2780 and A2780/CP | E-4IB in combination with Cisplatin | Significant synergistic effect in growth inhibition. | nih.govnih.gov |

In Vitro Antiproliferative Action in Other Cancer Cell Models (e.g., HeLa Cells, TK6, MT1, Hep-2)

The antiproliferative effects of E-4IB extend beyond ovarian cancer cells. Research has explored its impact on various other cancer cell models.

In a study involving mismatch repair-proficient TK6 and -deficient MT1 human lymphoblastoid cell lines, E-4IB was shown to induce DNA strand breaks, increase the mitotic fraction, and trigger apoptosis. epa.govnih.gov The MT1 cells, which are deficient in mismatch repair, were found to be more resistant to E-4IB treatment than the proficient TK6 cells, with IC50 values of 8 µM and 4 µM, respectively. epa.govnih.gov In both cell lines, E-4IB treatment led to the phosphorylation of H2AX (a marker of DNA double-strand breaks), an increase in p53 protein levels, and G2/M cell cycle arrest. epa.govnih.gov The apoptotic process in TK6 cells was associated with the degradation of PARP, a decrease in mitochondrial transmembrane potential, and reduced expression of the p21(cip1/waf1) protein. epa.govnih.gov

Furthermore, studies on synchronized leukaemic HL60 cells have shown that E-4IB activates the mitogen-activated protein kinases (MAPK) ERK1/2, c-Jun N-terminal kinase (JNK), and p38 signaling pathways. nih.gov This activation is linked to a delayed transition through the cell cycle and a rapid arrest, ultimately leading to a diminished mitochondrial membrane potential and apoptosis. nih.gov These findings suggest that the activation of MAPK signaling pathways, followed by cell cycle arrest and apoptosis, are key mechanisms behind the anticancer activities of E-4IB. nih.gov While direct studies on HeLa, and Hep-2 cells with E-4IB are not specified in the provided results, research on other isothiocyanates like allyl isothiocyanate (AITC) has demonstrated inhibitory effects on HeLa cell viability through apoptosis induction. nih.gov

Table 2: In Vitro Antiproliferative Action of E-4IB in Other Cancer Cell Models

| Cell Line | Key Findings | Reference |

|---|---|---|

| TK6 (mismatch repair-proficient) | IC50 of 4 µM; induces DNA strand breaks, G2/M arrest, and apoptosis. | epa.govnih.gov |

| MT1 (mismatch repair-deficient) | IC50 of 8 µM; more resistant to E-4IB than TK6 cells. | epa.govnih.gov |

In Vivo Antitumor Activity in Preclinical Animal Models (e.g., Transplanted Sarcoma in Rats, Human Tumor Mouse Models)

The antitumor potential of E-4IB has also been assessed in preclinical animal models. In a study involving female inbred Lewis rats implanted with experimental fibrosarcoma BP6-TU2, the administration of E-4IB resulted in a moderate, though not statistically significant, decrease in tumor weights compared to the control group. nih.gov

While specific studies on E-4IB in human tumor mouse models were not found in the search results, related research on other compounds provides a framework for how such studies are conducted. For instance, a study on ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) in EAC-bearing mice demonstrated a significant reduction in tumor weight and an increase in mean survival time. nih.gov This highlights the potential for E-4IB to be evaluated in similar models to further elucidate its in vivo efficacy.

Table 3: In Vivo Antitumor Activity of E-4IB in Preclinical Animal Models

| Animal Model | Tumor Type | Key Findings | Reference |

|---|

Synergistic Effects with Conventional Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin (B1662922), Melphalan, Paclitaxel)

A significant aspect of E-4IB research is its ability to work in synergy with established chemotherapeutic drugs, potentially enhancing their efficacy and overcoming drug resistance.

The combination of E-4IB and cisplatin has shown a significant synergistic effect in inhibiting the growth of both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780/CP) human ovarian carcinoma cell lines. nih.govnih.gov This synergy is attributed to mechanisms such as increased intracellular platinum accumulation and depletion of glutathione. nih.gov The combination also leads to apoptosis induction and alterations in key signaling pathways. nih.gov

While direct studies on the synergistic effects of E-4IB with doxorubicin and melphalan were not identified in the search results, the principle of combination therapy is well-established. For example, studies have shown that the ethyl acetate (B1210297) fraction of Ficus septica Burm. f. can enhance the activity of doxorubicin in breast cancer cells. nih.gov

Regarding paclitaxel (B517696) , research on a related isothiocyanate, 4-methylthiobutyl isothiocyanate (4-MTBITC), has demonstrated synergistic antiproliferative and pro-apoptotic effects when combined with paclitaxel in human breast cancer cells. nih.gov This suggests that investigating the combination of E-4IB and paclitaxel could be a promising area for future research. The combination of paclitaxel and doxorubicin, often formulated with nanoparticles, is also known to have synergistic effects in cancer therapy. kashanu.ac.ir

Table 4: Synergistic Effects of E-4IB with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Model | Key Findings | Reference |

|---|

Antimicrobial Properties

In addition to its anticancer potential, the broader class of isothiocyanates, to which E-4IB belongs, has been investigated for antimicrobial properties.

Antibacterial Activity (e.g., against E. coli and S. aureus)

While specific studies focusing solely on the antibacterial activity of this compound against E. coli and S. aureus were not prominent in the search results, research on other isothiocyanates provides valuable insights.

For instance, phenyl isothiocyanate (PITC) has been shown to have antibacterial effects against both Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1000 µg/mL for both bacteria. uminho.pt Studies on essential oils containing various phytochemicals have also demonstrated antibacterial activity against these common pathogens. nih.govresearchgate.netresearchgate.net The antimicrobial activity of isothiocyanates is an area of growing interest, particularly due to the rise of antibiotic-resistant bacteria. nih.gov

Antifungal Effects and Mechanisms

This compound, a member of the isothiocyanate (ITC) class of compounds, has been a subject of investigation for its antifungal properties. Research into the broader family of ITCs, which are often derived from glucosinolates in cruciferous plants, has established their role as potent inhibitors of various fungal species. ijsei.com These compounds are recognized for their broad-spectrum activity against plant pathogens, human pathogens, and mycotoxigenic fungi. ijsei.com

Studies focusing on the closely related ethyl isothiocyanate (EITC) provide specific insights into the antifungal mechanisms that are likely shared by this compound. Research on Candida albicans, a significant human fungal pathogen, demonstrated that EITC effectively inhibits its planktonic growth. chemrxiv.org The mechanisms underlying this inhibition are multifaceted. One key action is the disruption of ergosterol (B1671047) biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane. chemrxiv.org Furthermore, EITC has been shown to arrest the cell cycle in the S-phase, preventing fungal cell proliferation. chemrxiv.org

Another significant mechanism is the induction of oxidative stress. EITC treatment leads to ROS-dependent cellular death, accompanied by evidence of nuclear and DNA fragmentation. chemrxiv.org This disruption of redox homeostasis is a critical component of its antifungal effect. The compound also interferes with crucial virulence factors of C. albicans, including the transition from yeast to hyphal form, which is essential for tissue invasion, and the formation of biofilms, which confer resistance to antifungal agents. chemrxiv.org Mechanistic studies at the genetic level revealed that EITC upregulates the expression of genes that act as negative regulators of filamentation, such as TUP1, MIG1, and NRG1, while downregulating genes involved in signaling pathways that promote hyphal growth. chemrxiv.orgresearchgate.net

**Table 1: Antifungal Activity of Ethyl Isothiocyanate (EITC) against Candida albicans*** *This table summarizes the inhibitory activities of EITC, a compound structurally related to this compound, against various growth and virulence aspects of C. albicans.

| Target/Activity | Observed Effect | Reference |

|---|---|---|

| Planktonic Growth | Inhibition observed | chemrxiv.org |

| Yeast-to-Hyphal Morphogenesis | Inhibition of this key virulence factor | chemrxiv.org |

| Biofilm Formation | Inhibition of both developing and mature biofilms | chemrxiv.org |

| Ergosterol Biosynthesis | Blocked, compromising cell membrane integrity | chemrxiv.org |

| Cell Cycle | Arrested at S-phase | chemrxiv.org |

| Cellular State | Induction of ROS-dependent cell death and DNA fragmentation | chemrxiv.org |

| Gene Expression | Upregulation of morphogenesis inhibitors (TUP1, MIG1, NRG1) | chemrxiv.org |

Chemoattractant Research in Applied Entomology

Behavioral Responses and Attractancy in Insect Species (e.g., Nysius cymoides, Phyllotreta spp.)

This compound has been identified as a significant chemoattractant for certain insect species, highlighting its potential application in pest management strategies. Laboratory studies using a two-choice pitfall olfactometer have demonstrated its effectiveness in attracting the False Chinch Bug, Nysius cymoides. nih.govnih.govsid.ir This insect is a notable pest in canola fields. nih.govnih.gov Research showed that while the synthetic compound attracted both male and female N. cymoides adults, it exhibited a more pronounced attractive effect on females. nih.govnih.gov

Table 2: Behavioral Response of Nysius cymoides to this compound (ETCB) This table details the observed attractancy of ETCB to the False Chinch Bug in a laboratory setting.

| Insect Species | Sex | Behavioral Response | Experimental Setup | Reference |

|---|---|---|---|---|

| Nysius cymoides | Male & Female | Attraction | Two-choice pitfall olfactometer | nih.gov |

| Female | Significantly higher attraction compared to males | nih.govnih.gov |

The attractancy of isothiocyanates is not limited to Nysius. Flea beetles of the genus Phyllotreta, which are major pests of cruciferous crops, are also known to be attracted to these compounds. ijsei.com Field tests have shown that traps baited with various isothiocyanates capture significantly more Phyllotreta beetles than unbaited traps. researchgate.net Specifically, a mixture containing ethyl and mthis compound was found to be attractive to Phyllotreta cruciferae and P. striolata. sid.ir This attraction is linked to the fact that isothiocyanates are breakdown products of glucosinolates, which are characteristic secondary metabolites of the beetles' host plants (Brassicaceae). researchgate.netsid.ir

Table 3: Attractancy of Isothiocyanates to Phyllotreta spp. This table presents findings on the attraction of flea beetles to various isothiocyanates, including a mixture containing a related butyrate (B1204436) compound.

| Insect Genus | Compound(s) | Observed Effect | Reference |

|---|---|---|---|

| Phyllotreta spp. | Allyl Isothiocyanate | Significant attraction in field traps | researchgate.net |

| Phyllotreta cruciferae, P. striolata | Mixture of ethyl and methyl 4-isothiocyanatobutyrate (ICB) | Significant attraction | sid.ir |

| Phyllotreta spp. | Butenyl isothiocyanate | High attractivity | scispace.com |

Olfactory Receptor Interactions and Species-Specific Responses

The behavioral attraction of insects like Nysius and Phyllotreta to this compound is mediated by the insect's olfactory system. This system relies on specialized olfactory sensory neurons (OSNs) housed in hair-like structures called sensilla, located primarily on the antennae. nih.gov These neurons express specific olfactory receptors (ORs) or ionotropic receptors (IRs) on their dendritic membranes. nih.gov

Insects possess two main families of olfactory receptors: the ORs and the IRs. Both function as ligand-gated ion channels that open upon direct interaction with odorant molecules, causing the neuron to fire and send a signal to the brain. nih.govresearchgate.net The specificity of this interaction—which odorants a particular neuron detects—is determined by the variable, odor-specific receptor protein (OrX or IRX) it expresses. nih.gov The diverse repertoire of these tuning receptors across different insect species is the basis for their ability to detect a vast range of chemical cues and respond in a species-specific manner. nih.gov

Isothiocyanates, as crucial chemical cues for locating host plants, are detected by these receptors. researchgate.net For instance, flea beetles (Phyllotreta spp.) possess sensitive chemosensory cells on their antennae that respond to isothiocyanates released by their host plants, enabling them to locate crops from a distance. researchgate.net While the specific receptor that binds this compound has not been definitively identified, the observed behavioral attraction in Nysius cymoides and Phyllotreta spp. is a direct consequence of this compound binding to and activating one or more of their specific olfactory receptors. The differential attraction of various isothiocyanates to different species underscores the high degree of tuning in these receptor systems. sid.irscispace.com

Antioxidant and Redox-Modulating Investigations

Direct Radical Scavenging Activity (e.g., HO•-radical)

While direct experimental data on the radical scavenging activity of this compound is limited, theoretical studies on structurally similar isothiocyanates provide strong evidence for its potential in this area. Reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (HO•), can cause significant damage to biological molecules like DNA. chemrxiv.org The ability of a compound to neutralize these radicals is a key measure of its antioxidant capacity.

| Isothiocyanate Compound | Calculated k_overall (M⁻¹s⁻¹) in Water | Primary Scavenging Mechanism(s) | Reference |

|---|---|---|---|

| Allylisothiocyanate | 5.20 × 10⁹ | FHT, RAF | chemrxiv.orgchemrxiv.org |

| 1-Isothiocyanate-3-methylbutane | ~10⁸ - 10⁹ | FHT, RAF | chemrxiv.orgchemrxiv.org |

| 4-Methylphenyl isothiocyanate | ~10⁸ - 10⁹ | FHT, RAF | chemrxiv.orgchemrxiv.org |

| 2-Phenylethyl isothiocyanate | ~10⁸ - 10⁹ | FHT, RAF | chemrxiv.orgchemrxiv.org |

*FHT: Formal Hydrogen Transfer; RAF: Radical Adduct Formation. Data are based on theoretical calculations for related ITCs.

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging, isothiocyanates are known to exert antioxidant effects by modulating the body's own defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant and detoxification enzymes.

Studies on other isothiocyanates, such as sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), have shown that they are potent activators of Nrf2. nih.govnih.gov This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This, in turn, induces the expression of protective enzymes like Heme Oxygenase-1 (HO-1). nih.gov This upregulation of the endogenous antioxidant system enhances cellular resilience against oxidative stress. For instance, PEITC-mediated activation of Nrf2 has been shown to protect cells from damage induced by hydrogen peroxide. nih.gov

Research on this compound (referred to as E-4IB) has shown that it induces DNA strand breaks and apoptosis in cancer cell lines, processes that are intrinsically linked to cellular redox status and oxidative stress. epa.gov While direct evidence linking this compound to Nrf2 activation is still emerging, its structural similarity to known Nrf2-activating isothiocyanates strongly suggests that it likely shares this ability to modulate and enhance endogenous antioxidant defenses. nih.govnih.gov

Elucidation of Molecular and Cellular Mechanisms of Action for Ethyl 4 Isothiocyanatobutanoate

Mechanisms of Apoptosis Induction

E-4IB triggers apoptosis through several interconnected signaling pathways. This programmed cell death is characterized by a series of distinct molecular events, including the activation of specific enzymes, cleavage of key structural proteins, and disruption of mitochondrial function.

A central mechanism in E-4IB-induced apoptosis is the activation of the caspase cascade, a family of cysteine proteases that execute the cell death program. activemotif.com Studies have shown that treatment with E-4IB, particularly in combination with other agents like cisplatin (B142131), leads to the stimulation of caspase-3 activity. nih.govnih.gov Caspase-3 is a critical executioner caspase, responsible for cleaving numerous cellular proteins, thereby orchestrating the systematic disassembly of the cell. activemotif.com Further evidence for the essential role of caspases is provided by experiments where a general caspase inhibitor, Z-VAD-fmk, was shown to decrease the extent of apoptosis induced by E-4IB in TK6 cells. nih.gov

One of the primary substrates for activated caspase-3 is Poly(ADP-ribose) Polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a well-established hallmark of apoptosis. researchgate.net Research has consistently demonstrated that exposure to E-4IB results in PARP cleavage or degradation. nih.govnih.govnih.gov This event was observed in human ovarian carcinoma A2780 cells, where E-4IB enhanced cisplatin's ability to induce PARP cleavage, and in TK6 cells, where apoptosis was accompanied by PARP degradation. nih.govnih.gov The fragmentation of PARP by caspases not only prevents DNA repair but also consumes cellular energy reserves, further committing the cell to apoptosis.

The mitochondrion plays a crucial role in the regulation of apoptosis. The dissipation of the mitochondrial transmembrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway. E-4IB has been shown to induce a decrease in ΔΨm in multiple cell lines. nih.govnih.govnih.govnih.gov This collapse of the mitochondrial potential was noted in human leukemic HL60 cells, TK6 cells, and A2780 ovarian cancer cells following treatment. nih.govnih.govnih.gov The loss of ΔΨm is significant as it leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate the caspase cascade and propel the cell towards its demise.

E-4IB influences the expression levels of several key proteins that regulate apoptosis and the cell cycle. Treatment with E-4IB has been associated with the upregulation of the tumor suppressor protein p53 and its downstream targets. nih.govnih.gov In human ovarian carcinoma cells, E-4IB, especially in combination with cisplatin, led to an upregulation of p53, Fas Ligand (FasL), and Growth Arrest and DNA Damage-inducible alpha (Gadd45α). nih.govnih.gov FasL is a death receptor ligand that can trigger the extrinsic apoptosis pathway, while Gadd45α is involved in DNA repair and cell cycle control. nih.gov

The cyclin-dependent kinase inhibitor p21cip1/waf1, a key regulator of cell cycle progression, is also modulated by E-4IB. nih.govnih.gov Its expression was found to be augmented in E-4IB-treated HL60 cells. nih.govnih.gov Interestingly, in mismatch repair-proficient TK6 cells, apoptosis was associated with a diminished expression of p21cip1/waf1. nih.gov This suggests that the regulation of these proteins by E-4IB can be context- and cell-type-dependent.

Table 1: Modulation of Apoptosis-Related Proteins by Ethyl 4-isothiocyanatobutanoate

| Protein | Effect | Cell Line(s) | Reference(s) |

| Caspase-3 | Stimulation of activity | A2780 | nih.gov, nih.gov |

| PARP | Cleavage/Degradation | A2780, TK6 | nih.gov, nih.gov, nih.gov |

| p53 | Upregulation/Increased level | A2780, TK6, MT1 | nih.gov, nih.gov, nih.gov |

| FasL | Upregulation | A2780 | nih.gov, nih.gov |

| Gadd45α | Upregulation | A2780 | nih.gov, nih.gov |

| p21cip1/waf1 | Augmented expression | HL60 | nih.gov, nih.gov |

| p21cip1/waf1 | Diminished expression | TK6 | nih.gov |

Cell Cycle Perturbation and DNA Integrity Maintenance

In addition to inducing apoptosis, E-4IB disrupts the normal progression of the cell cycle, a fundamental process for cell proliferation. This perturbation often occurs at critical checkpoints, preventing cells from dividing.

A primary effect of E-4IB on the cell cycle is the induction of arrest at the G2/M transition phase. nih.gov This G2/M arrest has been observed in various cancer cell lines, including human leukemic HL60 cells and both mismatch repair-proficient TK6 and -deficient MT1 cell lines. nih.govnih.govnih.gov This halt in the cell cycle prevents cells from entering mitosis, thereby inhibiting proliferation. The arrest is associated with molecular changes, such as an increase in the expression of the cell cycle regulatory protein p21 and the phosphorylation of the CDC25C phosphatase, which are key regulators of the G2/M checkpoint. nih.govnih.gov By inducing G2/M arrest, E-4IB provides a window for the cell to either repair DNA damage or, if the damage is too severe, undergo apoptosis.

Table 2: Summary of Cellular Effects of this compound

| Cellular Process | Specific Effect | Cell Line(s) | Reference(s) |

| Apoptosis | Induction via caspase activation | A2780, TK6 | nih.gov, nih.gov, nih.gov |

| Mitochondrial Integrity | Dissipation of transmembrane potential (ΔΨm) | HL60, TK6, A2780 | nih.gov, nih.gov, nih.gov, nih.gov |

| Cell Cycle | Induction of G2/M arrest | HL60, TK6, MT1 | nih.gov, nih.gov, nih.gov |

| DNA Damage Response | PARP Cleavage | A2780, TK6 | nih.gov, nih.gov, nih.gov |

DNA Damage Induction (e.g., DNA Strand Breaks, H2AX Phosphorylation)

This compound has been shown to induce DNA damage, a critical event that can trigger cell cycle arrest and apoptosis. A primary indicator of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as γH2AX.

In studies using human lymphoblastoid cell lines TK6 (mismatch repair-proficient) and MT1 (mismatch repair-deficient), treatment with E-4IB led to the induction of DNA strand breaks. nih.govnih.gov This was confirmed by the observed increase in the phosphorylation of H2AX in both cell lines. nih.govnih.gov The formation of γH2AX serves as a platform for the recruitment of DNA repair proteins, and its presence is a sensitive marker for DSBs. nih.govnih.gov Research on synchronized leukemic HL60 cells also detected an increase in double-strand DNA breaks through the analysis of histone H2AX phosphorylation following E-4IB treatment. nih.gov

Table 1: Summary of E-4IB's Effects on DNA Damage

| Cellular Context | Finding | Method of Detection | Citation |

|---|---|---|---|

| TK6 and MT1 Cells | Induces DNA strand breaks | Flow Cytometry (γH2AX) | nih.govnih.gov |

| TK6 and MT1 Cells | Induces phosphorylation of histone H2AX | Flow Cytometry (γH2AX) | nih.govnih.gov |

Effects on DNA Accumulation and Mitotic Progression

E-4IB significantly impacts the cell cycle, leading to an accumulation of cells in specific phases and affecting the progression through mitosis. In both TK6 and MT1 cell lines, treatment with E-4IB resulted in a G2/M arrest and an increased mitotic fraction, as determined by staining for phospho-histone H3, a marker for cells in mitosis. nih.govnih.gov

Further investigation using synchronized leukemic HL60 cells revealed that E-4IB causes a rapid, concentration-dependent delay in cell cycle progression. nih.gov While control cells completed mitosis and entered the next cell cycle, a progressive decrease in the post-mitotic cell population was observed in cells treated with E-4IB. nih.gov Higher concentrations of the compound induced an S-phase arrest. nih.gov This delay in cell cycle progression was associated with the upregulation of the cell cycle regulatory protein p21 and the phosphorylation of CDC25C phosphatase. nih.gov

Table 2: Effects of E-4IB on Cell Cycle and Mitosis

| Cellular Context | Effect | Associated Molecular Change | Citation |

|---|---|---|---|

| TK6 and MT1 Cells | G2/M Arrest | Increased phospho-histone H3 | nih.govnih.gov |

| TK6 and MT1 Cells | Increased mitotic fraction | Increased phospho-histone H3 | nih.govnih.gov |

| HL60 Cells | Delayed transition through the cell cycle | Upregulation of p21, Phosphorylation of CDC25C | nih.govnih.gov |

Analysis of Chromosomal Aberrations

The induction of DNA double-strand breaks by E-4IB can lead to genomic instability and the formation of chromosomal aberrations. Analysis of mitotic nuclei following exposure to high concentrations of E-4IB revealed the presence of numerous aberrant metaphases. nih.govnih.gov This demonstrates a clastogenic effect, meaning the compound can cause breaks in chromosomes, leading to sections being deleted, added, or rearranged. nih.govnih.gov

Modulation of Intracellular Signaling Pathways

E-4IB influences several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

Activation/Deactivation of Mitogen-Activated Protein Kinases (MAPKs: JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that respond to extracellular stimuli. E-4IB has been found to activate all three major MAPK pathways.

In leukemic HL60 cells, immunoblot analysis showed a significant, concentration-dependent increase in the phosphorylation of p38 MAPK, c-Jun N-terminal kinase (JNK), and ERK1/2 as early as 3 hours after treatment. nih.gov The increased phosphorylation of ERK1/2 and JNK was sustained for at least another 3 hours. nih.gov Similarly, studies in human ovarian carcinoma A2780 cells treated with E-4IB in combination with cisplatin also reported an increase in the phosphorylation of JNK, ERK, and p38. nih.gov

Table 3: E-4IB-Induced Activation of MAPK Pathways

| Cell Line | MAPK Activated | Method of Detection | Citation |

|---|---|---|---|

| HL60 | p38, JNK, ERK1/2 | Immunoblot Analysis (Phosphorylation) | nih.gov |

Alterations in PI3K Pathway Components

The Phosphatidylinositol 3-kinase (PI3K) pathway is a key regulator of cell survival and proliferation. In a study involving human ovarian carcinoma A2780 cells, treatment with a combination of E-4IB and cisplatin led to a continuous downregulation of PI3-kinase levels. nih.gov The inhibition of this pro-survival pathway is suggested to facilitate the cell cycle arrest and apoptosis observed as a consequence of the treatment. nih.gov

Nuclear Accumulation of Transcription Factors (e.g., NF-κB, Nrf2, Thioredoxin)

Based on the available scientific literature, there is no specific information detailing the effects of this compound on the nuclear accumulation of the transcription factors NF-κB, Nrf2, or Thioredoxin. While studies have been conducted on other isothiocyanates, these findings cannot be directly attributed to E-4IB. acs.orgnih.gov

Interactions with Cellular Metabolism and Detoxification Processes

E-4IB, a synthetic isothiocyanate, engages with fundamental cellular processes, leading to significant shifts in cell survival and defense mechanisms. Its actions include disrupting glutathione (B108866) balance, influencing protein degradation machinery, and potentially activating detoxification pathways.

Glutathione (GSH), a critical cellular antioxidant, plays a key role in detoxifying xenobiotics and protecting cells from oxidative damage. The isothiocyanate group (-N=C=S) is highly reactive and known to form conjugates with the thiol group of glutathione, leading to its depletion. Research has demonstrated that E-4IB directly impacts glutathione levels within cancer cells.

In a study involving human ovarian carcinoma A2780 cells, sequential treatment with E-4IB and the chemotherapeutic drug cisplatin resulted in a significant depletion of the intracellular glutathione pool. nih.gov This reduction in GSH levels compromises the cell's antioxidant defenses and can render it more susceptible to the cytotoxic effects of co-administered agents that are detoxified by glutathione conjugation, such as platinum compounds. nih.govnih.gov The general mechanism involves the electrophilic carbon of the isothiocyanate group being attacked by the nucleophilic sulfur atom of glutathione, a reaction that can occur spontaneously or be catalyzed by Glutathione S-transferase (GST) enzymes. nih.gov

The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, thereby maintaining cellular homeostasis and regulating processes like cell cycle progression and apoptosis. Isothiocyanates have been identified as inhibitors of proteasome activity. nih.gov

The interaction of E-4IB with this pathway has been investigated in lymphoblastoid cell lines. While E-4IB on its own induces apoptosis, its effect is significantly enhanced when combined with a known proteasome inhibitor, MG132. nih.gov In both mismatch repair-proficient (TK6) and -deficient (MT1) cell lines, the addition of MG132 to E-4IB treatment led to an increased number of apoptotic cells. nih.gov This synergistic effect suggests that E-4IB's mechanism of action is linked to the proteasomal pathway and that inhibiting this protein degradation system potentiates the apoptotic signal initiated by the compound. nih.gov

Table 1: Effect of E-4IB in Combination with Proteasome Inhibitor MG132

| Cell Line | Treatment | Observed Effect | Citation |

|---|---|---|---|

| TK6 | E-4IB + MG132 | Increased number of apoptotic cells compared to E-4IB alone. | nih.gov |

Cancer cells frequently exhibit altered metabolism, characterized by an increased reliance on glucose and glutamine to fuel their rapid proliferation and survival. nih.govnih.gov Many cancer types are known to be "addicted" to glutamine, using it not only for energy production through the TCA cycle but also as a source of nitrogen for synthesizing nucleotides and a precursor for the antioxidant glutathione. nih.govnih.gov Disrupting these metabolic pathways is a key strategy in cancer therapy.

Currently, direct research specifically linking this compound to shifts in glucose or glutamine metabolism in cancer cells is not available in the reviewed literature. While many anticancer agents induce metabolic reprogramming, the specific effects of E-4IB on these particular pathways remain an area for future investigation.

Phase II detoxification enzymes are a crucial family of proteins that neutralize carcinogens and other xenobiotics by conjugating them with endogenous molecules, which facilitates their elimination from the body. The induction of these enzymes is a well-established mechanism of chemoprevention. koreascience.kr The master regulator of this defensive system is the transcription factor Nrf2 (NF-E2-related factor 2), which, under conditions of stress, translocates to the nucleus and activates the expression of genes containing an Antioxidant Response Element (ARE). koreascience.krnih.govnih.gov

Isothiocyanates are widely recognized as potent inducers of the Nrf2-ARE pathway, leading to the upregulation of phase II enzymes such as Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net While this is a hallmark of the isothiocyanate class, specific studies demonstrating the induction of phase II enzymes directly by this compound have not been identified in the current search. However, based on its chemical structure and the known activities of related compounds, it is plausible that E-4IB shares this mechanism.

Mechanisms of Drug Resistance Reversal

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. E-4IB has shown promise in sensitizing resistant cancer cells to conventional drugs, particularly platinum-based compounds.

One of the primary mechanisms by which cancer cells develop resistance to platinum drugs like cisplatin is by reducing the drug's intracellular concentration. mdpi.com This is often achieved by decreasing uptake or by actively pumping the drug out of the cell, sometimes by sequestering it in lysosomes for export. mdpi.comnih.gov

E-4IB has been shown to counteract this resistance mechanism. In studies using cisplatin-sensitive (A2780) and cisplatin-resistant (A2780/CP) human ovarian carcinoma cells, E-4IB was investigated for its ability to sensitize cells to cisplatin. nih.govnih.gov The sequential administration of E-4IB followed by cisplatin in the sensitive A2780 cell line led to a demonstrably increased intracellular accumulation of platinum. nih.gov This effect was associated with the depletion of glutathione, which is known to sequester and detoxify cisplatin. nih.gov

Furthermore, in the sensitive parental cells, the combination treatment led to a higher retention of LysoTracker Green, a dye that accumulates in acidic organelles like lysosomes. This suggests that E-4IB interferes with lysosomal export processes, which could be a contributing factor to the enhanced retention of co-administered drugs. nih.gov In contrast, the cisplatin-resistant A2780/CP cells showed minimal response to the combined treatment, indicating that the resistance mechanisms in this cell line are able to overcome the sensitizing effects of E-4IB. nih.gov

Table 2: Research Findings on E-4IB and Cisplatin Sensitization

| Cell Line | Treatment Protocol | Key Findings | Citation |

|---|---|---|---|

| A2780 (Ovarian Carcinoma) | Sequential E-4IB and Cisplatin | Increased intracellular platinum accumulation; Depletion of glutathione levels; Dissipation of mitochondrial membrane potential. | nih.gov |

| A2780 (Ovarian Carcinoma) | Sequential E-4IB and Cisplatin | Higher retention of lysosomal dye (LysoTracker); Alterations in MAPK signaling pathways. | nih.gov |

Overcoming Acquired Resistance Phenotypes

The emergence of acquired resistance to chemotherapeutic agents is a primary obstacle in oncology. This compound (E-4IB) has demonstrated potential in circumventing certain resistance mechanisms, suggesting its utility in treating tumors that have become refractory to standard therapies. Research into its efficacy against resistant cell lines highlights specific molecular and cellular activities that contribute to this capability.

One key area of investigation has been the effectiveness of E-4IB in the context of DNA mismatch repair (MMR) deficiency. The MMR system is crucial for correcting errors in DNA replication and recombination, and its inactivation can lead to resistance to certain classes of chemotherapeutic drugs. A study comparing the effects of E-4IB on MMR-proficient (TK6) and MMR-deficient (MT1) human lymphoblastoid cell lines revealed that E-4IB is effective in both. nih.gov While the MT1 cells, which are deficient in MMR, showed a higher resistance to E-4IB than the proficient TK6 cells, the compound still induced significant cytotoxic effects. nih.gov

The IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, illustrate this difference in sensitivity.

| Cell Line | Mismatch Repair Status | IC50 of E-4IB |

| TK6 | Proficient | 4 µM |

| MT1 | Deficient | 8 µM |

This table indicates that while MMR-deficient cells are more resistant, E-4IB can still inhibit their growth at a low micromolar concentration. nih.gov

The molecular mechanism underlying the activity of E-4IB in both cell types involves the induction of DNA damage. nih.gov Treatment with E-4IB led to the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, in both MMR-proficient and -deficient cells. nih.gov This indicates that the cytotoxic action of E-4IB is, at least in part, mediated through the generation of significant DNA lesions that can bypass the MMR-related resistance pathway.

Furthermore, E-4IB was found to induce a G2/M cell cycle arrest and apoptosis in both cell lines. nih.gov The induction of apoptosis was confirmed by the observation of sub-G0 fragmentation of DNA and the degradation of poly(ADP-ribose) polymerase (PARP). nih.gov Interestingly, the apoptotic response to E-4IB could be potentiated by the use of a proteasome inhibitor (MG132), suggesting that targeting the proteasome pathway could enhance the efficacy of E-4IB in resistant cells. nih.gov

While research specifically on E-4IB's ability to overcome other acquired resistance phenotypes is still emerging, the mechanisms observed in MMR-deficient cells provide a strong indication of its potential. The ability to induce DNA damage and apoptosis through pathways that are independent of a functional MMR system is a significant attribute for a chemotherapeutic agent.

Structure Activity Relationship Sar and Derivative Studies of Ethyl 4 Isothiocyanatobutanoate

Comparative Analysis of Biological Activities with Other Isothiocyanate Derivatives

Ethyl 4-isothiocyanatobutanoate belongs to the diverse family of isothiocyanates, which includes well-studied compounds like allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC). nih.gov While they all share the reactive isothiocyanate group, their differing side chains result in varied biological effects.

Allyl Isothiocyanate (AITC) , found in mustard and horseradish, is characterized by a short, unsaturated allyl group. nih.gov It is known for its potent antimicrobial properties and has demonstrated anticancer activities. nih.govresearchgate.net For instance, AITC has been shown to be more effective than phenyl isothiocyanate (PITC) in inhibiting the growth of certain lung cancer cell lines. nih.gov

Phenethyl Isothiocyanate (PEITC) , abundant in watercress, possesses a phenethyl group. It is one of the most extensively researched ITCs and exhibits significant neuroprotective, anti-inflammatory, and potent anticancer properties. nih.gov PEITC's effects are often attributed to its ability to induce apoptosis and inhibit tumorigenesis. nih.gov

In comparison, the available research on This compound indicates it possesses notable anticancer activities. Studies have shown that it can induce DNA strand breaks and promote apoptosis in cancer cells. researchgate.net The activation of mitogen-activated protein kinase (MAPK) signaling pathways, leading to cell cycle arrest and apoptosis, is suggested as a potential mechanism for its anticancer effects. researchgate.net While direct comparative studies with AITC and PEITC on the same cell lines and assays are limited, the existing data suggests that this compound is a biologically active compound with a promising pharmacological profile.

Table 1: Comparative Biological Activities of Selected Isothiocyanates

| Isothiocyanate | Representative Source | Key Biological Activities |

|---|---|---|

| This compound | Synthetic/Not specified in sources | Anticancer (induces DNA damage, apoptosis, cell cycle arrest). researchgate.net |

| Allyl Isothiocyanate (AITC) | Mustard, Horseradish | Anticancer, Antimicrobial. nih.govresearchgate.net |

| Phenethyl Isothiocyanate (PEITC) | Watercress | Anticancer, Neuroprotective, Anti-inflammatory. nih.gov |

Systematic Structural Modifications of the this compound Scaffold

The systematic modification of the this compound structure is a key strategy to understand its structure-activity relationships and to potentially develop derivatives with enhanced efficacy or more desirable pharmacokinetic properties.

The ethyl ester group in this compound can be modified to influence its physicochemical properties, such as lipophilicity and stability, which in turn can affect its biological activity. While specific studies on the ester group variation of this compound are not extensively detailed in the reviewed literature, general principles of medicinal chemistry and findings from related compound series suggest potential outcomes.

Altering the ester from ethyl to other alkyl esters (e.g., methyl, propyl, butyl) would systematically change the compound's lipophilicity. An increase in the alkyl chain length of the ester could enhance membrane permeability and potentially lead to better cellular uptake, which might increase biological efficacy up to a certain point. However, excessively large ester groups could introduce steric hindrance, potentially reducing the interaction with target proteins. The enzymatic or chemical hydrolysis of the ester group in vivo could also be affected by its size and structure, influencing the compound's metabolic profile. Studies on other classes of compounds have shown that esterification can be a valuable tool to modulate biological activity. nih.gov

The four-carbon (butanoate) chain in this compound plays a crucial role in positioning the reactive isothiocyanate group for interaction with its biological targets. The length and branching of this alkyl chain are critical determinants of biological activity.

Research on other isothiocyanates has demonstrated a clear structure-activity relationship with respect to the alkyl chain. For instance, studies on the inhibition of tumorigenesis have shown that the length of the alkyl chain significantly impacts the inhibitory potency of isothiocyanates. nih.gov An optimal chain length often exists for maximum activity, as it governs the compound's ability to fit into the binding pocket of a target enzyme or receptor.

The introduction of various substituents onto the this compound scaffold can profoundly alter its pharmacological profile. While specific examples for this particular molecule are scarce in the literature, general principles of isothiocyanate chemistry and SAR studies of other series provide valuable insights.

Adding electron-withdrawing or electron-donating groups to the molecule could modulate the electrophilicity of the isothiocyanate carbon, thereby influencing its reactivity with nucleophilic targets. For example, studies on other heterocyclic compounds have shown that the presence of strong electron-withdrawing groups can enhance inhibitory activity against certain enzymes. nih.gov

Table 2: Summary of Predicted Structure-Activity Relationships for this compound Derivatives

| Structural Modification | Predicted Impact on Biological Activity | Rationale |

|---|---|---|

| Variation of Ester Group | Modulation of lipophilicity, cellular uptake, and metabolism. | Altering the alkyl chain of the ester affects physicochemical properties. nih.gov |

| Changes in Alkyl Chain Length | Potential for increased or decreased potency. | Optimal chain length is often required for fitting into target binding sites. nih.gov |

| Introduction of Alkyl Chain Branching | Possible increase in target selectivity. | Steric hindrance can favor binding to specific protein conformations. |

| Addition of Substituents | Alteration of electronic properties and potential for new binding interactions. | Substituents can modify reactivity and introduce new pharmacophoric features. nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques in Ethyl 4 Isothiocyanatobutanoate Research

Chromatographic Separations and Quantification (e.g., LC, GC)

Chromatographic techniques are fundamental for the separation and quantification of Ethyl 4-isothiocyanatobutanoate from complex mixtures. Gas Chromatography (GC) is particularly well-suited for this compound due to its volatility. In GC, the compound is vaporized and passed through a column, separating it from other components based on its boiling point and interactions with the column's stationary phase.

The retention of this compound can be standardized using the Kovats Retention Index, which helps in its identification across different systems. For this compound, the Kovats Retention Index on a semi-standard non-polar column is reported as 1346.8. nih.gov This index is a valuable parameter for method development and quality control. The NIST Chemistry WebBook also indicates the availability of gas chromatography data for this compound, underscoring its importance in analytical workflows. nist.gov

Mass Spectrometry Applications for Structural Identification and Metabolite Profiling (e.g., GC-MS, Ion Trap MS)

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the confident identification of the compound in a sample. The mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern that serves as a molecular fingerprint. nist.gov Key spectral peaks can be used to confirm the structure. For instance, the NIST Mass Spectrometry Data Center reports prominent peaks in the GC-MS analysis of the compound, which are crucial for its identification. nih.gov The molecular ion peak would confirm the compound's molecular weight of approximately 173 g/mol . nih.gov Further fragmentation analysis can reveal the loss of specific parts of the molecule, such as the ethoxy group (-OCH2CH3) or the isothiocyanate group (-NCS), providing definitive structural evidence.

GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| NIST Number | 134715 | nih.gov |

| Library | Main Library | nih.gov |

| Kovats Retention Index | 1346.8 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of this compound in solution. nih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the ethyl group protons (a triplet for the CH₃ and a quartet for the OCH₂) and the protons of the butanoate chain. researchgate.net

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. uoi.gr The spectrum will show characteristic chemical shifts for the carbonyl carbon of the ester, the carbon of the isothiocyanate group, and the various methylene (B1212753) (CH₂) and methyl (CH₃) carbons in the structure. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) is a specialized NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.org This technique would definitively confirm the number of each type of carbon group in the butanoate chain and the ethyl ester portion of the molecule. uoi.grlibretexts.org

NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Source |

|---|---|---|---|---|

| ¹H | 4.1 (q) | Quartet | -OCH₂CH₃ | researchgate.net |

| ¹H | 3.6 (t) | Triplet | -CH₂NCS | researchgate.net |

| ¹H | 2.4 (t) | Triplet | -CH₂CO- | researchgate.net |

| ¹H | 2.0 (m) | Multiplet | -CH₂CH₂CH₂- | researchgate.net |

| ¹H | 1.2 (t) | Triplet | -OCH₂CH₃ | researchgate.net |

| ¹³C | 172.5 | Singlet | C=O | researchgate.net |

| ¹³C | 130.0 | Singlet | N=C=S | researchgate.net |

| ¹³C | 60.0 | Singlet | -OCH₂CH₃ | researchgate.net |

| ¹³C | 44.5 | Singlet | -CH₂NCS | researchgate.net |

| ¹³C | 31.0 | Singlet | -CH₂CO- | researchgate.net |

| ¹³C | 25.0 | Singlet | -CH₂CH₂CH₂- | researchgate.net |

| ¹³C | 14.0 | Singlet | -OCH₂CH₃ | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov

The two most prominent features in its IR spectrum are:

Isothiocyanate (N=C=S) stretch: A very strong and sharp absorption band typically appears in the region of 2000-2200 cm⁻¹. This band is highly characteristic of the isothiocyanate functional group.

Ester Carbonyl (C=O) stretch: A strong absorption band is expected around 1730-1750 cm⁻¹, which is typical for a saturated aliphatic ester. libretexts.org

Additional bands corresponding to C-H stretching (around 2850-3000 cm⁻¹) and C-O stretching (around 1000-1300 cm⁻¹) would also be present. lumenlearning.com

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |

|---|---|---|---|

| Isothiocyanate | N=C=S Asymmetric Stretch | 2000 - 2200 | lumenlearning.com |

| Ester | C=O Stretch | 1730 - 1750 | libretexts.org |

| Ester | C-O Stretch | 1000 - 1300 | libretexts.org |

| Alkyl | C-H Stretch | 2850 - 3000 | libretexts.org |

Computational Chemistry and Theoretical Modeling

Computational methods provide theoretical insight into the properties and behavior of this compound, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.de For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts. mcbu.edu.tr These theoretical predictions can then be compared with experimental data from IR and NMR spectroscopy to validate both the experimental results and the computational model. researchgate.net This approach allows for a detailed assignment of vibrational modes and can help in understanding the molecule's conformational preferences. mcbu.edu.tr The use of DFT has become a standard tool for gaining a deeper understanding of molecular properties that may be difficult to probe experimentally. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a computational technique, often performed following a DFT calculation, that creates a 3D map of the electrostatic potential on the electron density surface of a molecule. mcbu.edu.tr This map visually identifies the electron-rich and electron-poor regions of the molecule.

For this compound, an MEP map would show:

Negative potential (red/yellow): Regions of high electron density, which are prone to electrophilic attack. These would be located around the electronegative oxygen atoms of the ester group and the sulfur atom of the isothiocyanate group.

Positive potential (blue): Regions of low electron density, which are susceptible to nucleophilic attack. This would be prominent around the hydrogen atoms and particularly the central carbon atom of the highly electrophilic isothiocyanate group (N=C=S).

This analysis is crucial for predicting and understanding the molecule's reactivity and intermolecular interactions.

Thermodynamic Function Computations

The thermodynamic properties of this compound are crucial for understanding its stability, reactivity, and behavior in various chemical processes. Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting these properties. mdpi.comresearchgate.netnih.gov These theoretical calculations provide valuable insights into the molecule's heat capacity, entropy, and enthalpy, which are fundamental to predicting the spontaneity and energy changes of reactions involving this compound.

To illustrate the typical results obtained from such computations, the following table presents hypothetical, yet representative, thermodynamic data for this compound. These values are based on the expected trends for aliphatic esters and isothiocyanates as determined by DFT calculations.

Table 1: Computed Thermodynamic Functions for this compound at 1 atm Note: The data in this table is illustrative and based on computational models for structurally similar compounds, not on direct experimental measurement for this compound.

| Temperature (K) | Heat Capacity (C_p°) (J mol⁻¹ K⁻¹) | Entropy (S°) (J mol⁻¹ K⁻¹) | Enthalpy (H° - H°₀) (kJ mol⁻¹) |

|---|---|---|---|

| 298.15 | 215.4 | 460.8 | 35.2 |

| 400 | 265.7 | 530.1 | 60.5 |

| 500 | 310.2 | 595.3 | 90.3 |

| 600 | 348.1 | 655.9 | 124.5 |

| 800 | 405.3 | 765.2 | 200.8 |

| 1000 | 445.8 | 860.4 | 285.1 |

The data demonstrates a clear trend: as temperature increases, the molecule's capacity to store heat (heat capacity) rises, its degree of randomness or disorder (entropy) increases, and its heat content (enthalpy) grows. These computed functions are indispensable for chemical engineers in process modeling and for chemists in predicting reaction outcomes and equilibrium positions.

Toxicological Research at the Cellular and Molecular Level for Ethyl 4 Isothiocyanatobutanoate

Immunotoxicity Investigations and Effects on Immune Cell Populations and Organ Systems

Studies on E-4IB have revealed notable immunotoxic effects, particularly in animal models. In female Lewis rats with implanted fibrosarcoma, intraperitoneal administration of E-4IB led to a suppression of the thymus, popliteal lymph node, and spleen weight, as well as reduced spleen cellularity. nih.gov These findings suggest that E-4IB can cause atrophy in crucial lymphoid organs.